Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-
Overview
Description
Pyridine, 2,2’-[1,4-phenylenebis(oxy)]bis[5-nitro-]: is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with nitro groups and linked through a phenylene bis(oxy) bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-[1,4-phenylenebis(oxy)]bis[5-nitro-] typically involves the reaction of 2-nitropyridine with 1,4-dihydroxybenzene under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the bis(oxy) linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-[1,4-phenylenebis(oxy)]bis[5-nitro-] undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2,2’-[1,4-phenylenebis(oxy)]bis[5-nitro-] has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2,2’-[1,4-phenylenebis(oxy)]bis[5-nitro-] involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to its observed effects .
Comparison with Similar Compounds
Pyridine, 2,2’-[1,3-phenylenebis(oxy)]bis[5-nitro-]: Similar structure but with a different position of the phenylene bis(oxy) linkage.
Pyridine, 2,2’-[1,4-phenylenebis(oxymethylene)]bis-: Contains an oxymethylene linkage instead of an oxy linkage.
Uniqueness: Pyridine, 2,2’-[1,4-phenylenebis(oxy)]bis[5-nitro-] is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the nitro groups and the phenylene bis(oxy) linkage play a crucial role in its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
5-nitro-2-[4-(5-nitropyridin-2-yl)oxyphenoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-19(22)11-1-7-15(17-9-11)25-13-3-5-14(6-4-13)26-16-8-2-12(10-18-16)20(23)24/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCICGKJFYBXMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228173 | |
Record name | Pyridine, 2,2′-[1,4-phenylenebis(oxy)]bis[5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53304-64-6 | |
Record name | Pyridine, 2,2′-[1,4-phenylenebis(oxy)]bis[5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53304-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,2′-[1,4-phenylenebis(oxy)]bis[5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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